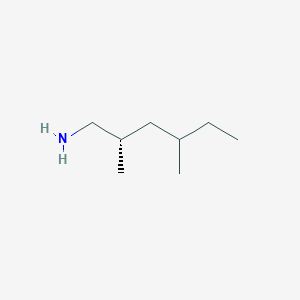

(2S)-2,4-Dimethylhexan-1-amine

Description

(2S)-2,4-Dimethylhexan-1-amine is a chiral aliphatic amine with a six-carbon backbone substituted by methyl groups at positions 2 and 4, and a primary amine group at position 1. The (2S) stereochemistry confers distinct spatial and electronic properties, influencing its reactivity, solubility, and biological interactions. This compound is primarily utilized in asymmetric synthesis and pharmaceutical intermediates due to its ability to act as a chiral building block. Its linear structure and branching pattern differentiate it from cyclic or aromatic amines, impacting its physicochemical behavior and applications.

Properties

IUPAC Name |

(2S)-2,4-dimethylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-7(2)5-8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSSRNAGQDAYQH-MQWKRIRWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C[C@H](C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4-Dimethylhexan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,4-dimethylhexan-1-ol.

Conversion to Amine: The alcohol is then converted to the corresponding amine through a series of reactions, including:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum to facilitate the hydrogenation of the intermediate compounds.

Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2S)-2,4-Dimethylhexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products:

Oxidation Products: Imines, nitriles.

Reduction Products: Secondary and tertiary amines.

Substitution Products: Various substituted amines, including N-alkylated or N-acylated derivatives.

Scientific Research Applications

(2S)-2,4-Dimethylhexan-1-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic applications, such as in the development of pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2S)-2,4-Dimethylhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through:

Binding to Receptors: The amine group can form hydrogen bonds or ionic interactions with receptor sites, leading to modulation of receptor activity.

Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Branching and Chirality : The 2,4-dimethyl substitution in the target compound increases steric bulk compared to linear hexan-1-amine but reduces rigidity relative to cyclic analogs like 4,4'-methylenebis(cyclohexylamine) .

- Electronic Effects : Fluorine substituents (e.g., in trifluorohexan-2-amine) significantly enhance polarity and alter electronic distribution compared to methyl groups .

- Ring Systems : Cyclohexane or dioxolane rings introduce conformational constraints absent in the target compound, impacting binding affinity in biological systems .

Physicochemical Properties

- Hydrophobicity: The target compound’s LogP (estimated ~2.1) is higher than trifluorohexan-2-amine (LogP ~1.5) due to fluorine’s polar nature but lower than aromatic amines like 2-(4-methylphenoxy)cyclohexan-1-amine (LogP ~3.0) .

- Solubility: The linear aliphatic structure of this compound improves water solubility compared to cyclohexane derivatives (e.g., 4-methyl-2-phenoxyethoxycyclohexan-1-amine) but is less soluble than amines with hydroxyl or polar heterocycles .

Bioactivity and Target Interactions

Evidence suggests that bioactivity profiles correlate strongly with structural features:

- Chiral Specificity : The (2S) configuration may enhance enantioselective interactions with biological targets, similar to observations in transaminase-catalyzed reactions .

- Cluster Analysis : Hierarchical clustering of bioactivity data (NCI-60 and PubChem) indicates that branching and stereochemistry influence mode of action, with methyl-substituted amines often showing distinct cytotoxicity profiles compared to fluorinated or cyclic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.